N-(4-bromo-2-butenyl)phthalimide

Description

Note: The provided evidence primarily references N-(4-Bromobutyl)phthalimide (CAS 5394-18-3), a brominated alkyl phthalimide derivative, rather than the unsaturated "N-(4-bromo-2-butenyl)phthalimide" specified in the query. For the purpose of this article, comparisons will focus on structurally and functionally related bromoalkyl/aryl phthalimides from the evidence, with clarifications on discrepancies.

N-(4-Bromobutyl)phthalimide is a white crystalline powder (mp 76–80°C) used extensively in organic synthesis and pharmaceutical intermediates. Its bromoalkyl chain facilitates nucleophilic substitution reactions, enabling the synthesis of amines, heterocycles, and ligands . Key applications include the preparation of imidazo[4,5-b]pyridine derivatives and calix[4]arene-based oxamate ligands, which are pivotal in antibiotic and supramolecular chemistry research .

Properties

CAS No. |

42561-71-7 |

|---|---|

Molecular Formula |

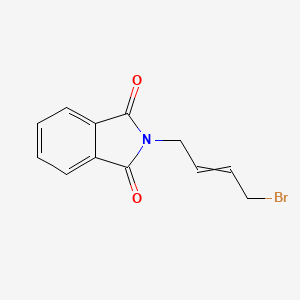

C12H10BrNO2 |

Molecular Weight |

280.12 g/mol |

IUPAC Name |

2-(4-bromobut-2-enyl)isoindole-1,3-dione |

InChI |

InChI=1S/C12H10BrNO2/c13-7-3-4-8-14-11(15)9-5-1-2-6-10(9)12(14)16/h1-6H,7-8H2 |

InChI Key |

SEQICEWHVVSOCY-UHFFFAOYSA-N |

SMILES |

C1=CC=C2C(=C1)C(=O)N(C2=O)CC=CCBr |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)N(C2=O)CC=CCBr |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural and Reactivity Differences

Alkyl Chain Length and Halogen Position

N-(3-Bromopropyl)phthalimide and N-(5-Bromopentyl)phthalimide: These analogs differ in alkyl chain length (C3 vs. C5 vs. C4 for N-(4-Bromobutyl)phthalimide). Chain length influences steric effects and reaction outcomes. For example, in tetrazole N-alkylation, N-(3-bromopropyl)phthalimide yields N1/N2-substituted product ratios distinct from longer-chain derivatives . Reactivity Trend: Shorter chains (e.g., C3) may favor faster substitution due to reduced steric hindrance, while longer chains (C5) enhance solubility in nonpolar solvents .

N-(2-Bromoethoxy)phthalimide :

- Contains an ethoxy linker (-OCH2CH2Br) instead of a butyl chain. The oxygen atom increases polarity and alters electronic effects, making it suitable for palladium-catalyzed coupling reactions .

- Applications : Intermediate in agrochemical synthesis and heterocyclic compound preparation .

Aryl vs. Alkyl Substituents

N-(4-Bromophenyl)phthalimide: Aromatic bromine substitution introduces resonance and inductive effects, reducing nucleophilic substitution reactivity compared to alkyl bromides. This compound is used in computational studies of non-covalent interactions with carbon nanotubes . Antioxidant Activity: N-(4-Chlorophenyl)phthalimide and N-(4-methylphenyl)phthalimide exhibit moderate DPPH radical scavenging activity (IC50 ~1.3–1.4 mg/mL), though less potent than ascorbic acid .

N-(Chloromethyl)phthalimide :

- Chlorine, a better leaving group than bromine, enhances reactivity in SN2 reactions. Used in synthesizing microporous membranes and agrochemical intermediates .

Physicochemical Properties

Q & A

Q. What are the standard synthetic protocols for N-(4-bromo-2-butenyl)phthalimide, and what factors influence reaction yields?

Methodological Answer: A common approach involves nucleophilic substitution reactions. For example, phthalimide derivatives are synthesized by reacting phthalimide salts with brominated alkenyl halides in polar aprotic solvents like DMF, using bases such as K₂CO₃ to deprotonate intermediates. Reaction yields (~85–87%) depend on temperature (optimized at 100°C), solvent purity, and stoichiometric ratios of reagents . The bromoalkenyl chain’s reactivity may require inert atmospheres (e.g., N₂) to prevent side reactions .

Q. What are the primary research applications of this compound in medicinal chemistry?

Methodological Answer: This compound serves as a key intermediate for synthesizing bioactive molecules:

- Acridine derivatives : Used in DNA intercalation studies and antimalarial drug development .

- Imidazo[4,5-b]pyridines : Precursors for ketolide antibiotics .

- Oxamate ligands : Applied in coordination chemistry for catalytic systems .

The bromine atom facilitates cross-coupling reactions (e.g., Suzuki-Miyaura), enabling modular derivatization .

Q. Which analytical techniques are most effective for characterizing this compound and its derivatives?

Methodological Answer:

- NMR spectroscopy : ¹H/¹³C NMR resolves structural features like alkene protons and phthalimide carbonyls .

- HPLC : Purity assessment and quantification of byproducts (e.g., hydrolyzed intermediates) .

- Elemental analysis : Validates empirical formulas (e.g., C, H, Br content) .

- FT-IR : Confirms functional groups (C=O stretch at ~1700 cm⁻¹) .

Q. What safety precautions are necessary when handling this compound in laboratory settings?

Methodological Answer:

- Personal protective equipment (PPE) : Gloves, lab coats, and eye protection (GHS hazard code Xi) .

- Ventilation : Use fume hoods to avoid inhalation (risk of respiratory irritation) .

- Storage : Keep in glass containers at room temperature; avoid prolonged exposure to light/moisture .

- Disposal : Follow local regulations for halogenated waste (e.g., 40 CFR Part 261 in the U.S.) .

Advanced Research Questions

Q. How can reaction conditions be optimized to address contradictory yield data in the synthesis of this compound derivatives?

Methodological Answer: Discrepancies in yields (e.g., 82–87% vs. 97% ) often arise from:

- Solvent choice : DMF enhances solubility but may degrade at high temperatures; alternatives like THF or acetonitrile could reduce side reactions.

- Catalyst loading : Adjusting K₂CO₃ stoichiometry or using phase-transfer catalysts (e.g., TBAB) improves efficiency .

- Reaction monitoring : Real-time HPLC or TLC identifies intermediates, enabling precise endpoint determination .

Q. What strategies mitigate regioselectivity challenges in cross-coupling reactions involving this compound?

Methodological Answer: The alkene in the butenyl chain may compete with the bromide in coupling reactions. Strategies include:

- Protecting groups : Temporarily block the alkene with diethylzinc or silanes to prioritize bromide reactivity .

- Catalyst tuning : Palladium catalysts with bulky ligands (e.g., SPhos) favor oxidative addition at the C-Br bond over alkene insertion .

- Solvent effects : Polar solvents (DMSO) stabilize transition states for bromide-selective coupling .

Q. How do computational methods aid in predicting the reactivity of this compound in photoredox catalysis?

Methodological Answer:

- DFT calculations : Model electron-transfer pathways to predict redox potentials (e.g., E₁/² for bromoalkenyl vs. phthalimide moieties) .

- Molecular docking : Simulate interactions with Ru(bpy)₃²⁺ photocatalysts to optimize charge-transfer efficiency .

- Kinetic simulations : Assess radical intermediate stability under visible light irradiation .

Q. What mechanistic insights explain discrepancies in biological activity data for phthalimide derivatives?

Methodological Answer: Contradictory results (e.g., lower DPPH scavenging activity vs. ascorbic acid ) arise from:

- Substituent effects : Electron-withdrawing groups (Br) reduce antioxidant capacity but enhance enzyme inhibition (e.g., acetylcholinesterase) .

- Solubility : Poor aqueous solubility of brominated derivatives limits bioavailability in vitro .

- Stereoelectronic factors : Alkene geometry in the butenyl chain may alter binding to biological targets .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.